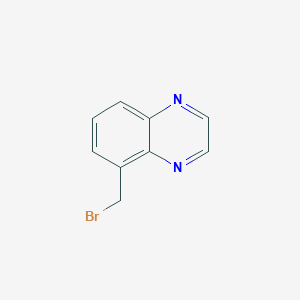

5-(Bromomethyl)quinoxaline

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(bromomethyl)quinoxaline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2/c10-6-7-2-1-3-8-9(7)12-5-4-11-8/h1-5H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKAVQZSQIBPEJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1)N=CC=N2)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90436157 | |

| Record name | 5-(bromomethyl)quinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90436157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131454-80-3 | |

| Record name | 5-(bromomethyl)quinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90436157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-(Bromomethyl)quinoxaline: A Comprehensive Technical Guide for Researchers

For immediate release: This document provides an in-depth technical overview of the synthesis and characterization of 5-(bromomethyl)quinoxaline, a key building block in the development of novel therapeutic agents and functional materials. This guide is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Introduction

Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. The quinoxaline scaffold is a core component of various biologically active molecules, exhibiting a wide range of therapeutic properties, including anticancer, antimicrobial, and antiviral activities. The introduction of a bromomethyl group at the 5-position of the quinoxaline ring system provides a reactive handle for further molecular elaboration, making this compound a valuable intermediate for the synthesis of complex molecular architectures and the exploration of new chemical entities.

Synthesis of this compound

The primary synthetic route to this compound involves the radical bromination of 5-methylquinoxaline. This transformation is typically achieved using N-bromosuccinimide (NBS) as the bromine source in the presence of a radical initiator or under photochemical conditions.

Primary Synthetic Pathway: Radical Bromination of 5-Methylquinoxaline

The synthesis commences with the commercially available 5-methylquinoxaline, which is subjected to bromination using N-bromosuccinimide in a suitable solvent such as acetonitrile. The reaction is typically carried out at an elevated temperature to facilitate the homolytic cleavage of the N-Br bond in NBS, initiating the radical chain reaction.

Caption: Synthesis workflow for this compound.

Experimental Protocol: Synthesis of this compound

The following protocol is a representative procedure for the synthesis of this compound:

-

Reaction Setup: In a round-bottom flask, dissolve 5-methylquinoxaline (1 equivalent) in acetonitrile.

-

Addition of Reagent: Add N-bromosuccinimide (2.3 equivalents) to the solution at room temperature.

-

Reaction Conditions: Stir the reaction mixture at 60 °C for 16 hours.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Concentrate the mixture under reduced pressure.

-

Dilute the residue with ethyl acetate.

-

Remove insoluble solids by filtration.

-

Wash the filtrate sequentially with saturated brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter and concentrate the filtrate under reduced pressure to yield the crude product.

-

-

Purification: The crude product can be further purified by column chromatography on silica gel to afford this compound as a solid.

Characterization of this compound

The structural elucidation and purity assessment of this compound are performed using a combination of spectroscopic and analytical techniques.

Caption: Characterization workflow for this compound.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₉H₇BrN₂ |

| Molecular Weight | 223.07 g/mol [1] |

| Physical Form | Solid[1] |

| Purity | Typically ≥95%[1] |

| Storage | Sealed in dry, 2-8 °C[1] |

Spectroscopic Data

Mass Spectrometry: Mass spectral analysis confirms the molecular weight of this compound.

| Ion | m/z (Observed) |

| [M+H]⁺ | 222.9 |

Nuclear Magnetic Resonance (NMR) Spectroscopy: While specific experimental spectra for this compound are not readily available in the searched literature, the expected chemical shifts can be predicted based on the structure and data from related quinoxaline derivatives.

-

¹H NMR:

-

The protons on the quinoxaline ring are expected to appear in the aromatic region (δ 7.5-9.0 ppm).

-

The benzylic protons of the bromomethyl group (-CH₂Br) would likely resonate as a singlet in the range of δ 4.5-5.0 ppm.

-

-

¹³C NMR:

-

The carbon atoms of the quinoxaline ring are expected in the range of δ 120-155 ppm.

-

The carbon of the bromomethyl group (-CH₂Br) would likely appear in the range of δ 30-40 ppm.

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for the following functional groups:

| Functional Group | Expected Wavenumber (cm⁻¹) |

| C-H (aromatic) | 3000-3100 |

| C=N (in-ring) | 1600-1650 |

| C=C (aromatic) | 1450-1600 |

| C-H (alkane, -CH₂Br) | 2850-2960 |

| C-Br | 500-600 |

Safety Information

This compound is classified as a hazardous substance.[1] It is crucial to handle this compound with appropriate personal protective equipment in a well-ventilated fume hood.[1] For detailed safety information, please refer to the Material Safety Data Sheet (MSDS).[1]

Conclusion

This compound is a valuable and versatile intermediate in organic synthesis, particularly for the development of novel pharmaceuticals. Its synthesis via the radical bromination of 5-methylquinoxaline is a well-established and efficient method. The characterization of this compound relies on standard analytical techniques, providing a clear profile for its identification and quality control. This guide provides a foundational understanding for researchers working with this important chemical entity.

References

An In-depth Technical Guide to 5-(Bromomethyl)quinoxaline

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, reactivity, and potential applications of 5-(Bromomethyl)quinoxaline. This compound is a key heterocyclic building block, valued for its utility in the synthesis of more complex molecules, particularly within the pharmaceutical and materials science sectors. Its quinoxaline core is a recognized "privileged scaffold" in medicinal chemistry, appearing in numerous compounds with a broad spectrum of biological activities. The bromomethyl group at the 5-position serves as a reactive handle for introducing the quinoxaline moiety into larger molecular frameworks.

Core Physicochemical Properties

The physical and chemical characteristics of this compound are foundational to its handling, storage, and application in synthesis. While specific experimental data for some properties of this particular derivative are not widely published, the following tables summarize known identifiers and data for closely related compounds to provide a useful reference.

Table 1: Physicochemical and Identification Data

| Property | Value | Source / Notes |

| IUPAC Name | This compound | [1] |

| CAS Number | 131454-80-3 | [1] |

| Molecular Formula | C₉H₇BrN₂ | [1] |

| Molecular Weight | 223.07 g/mol | [1] |

| Physical Form | Solid | [1] |

| Melting Point | Data not available | The precursor, 5-methylquinoxaline, has a melting point of 20-21°C.[2] |

| Boiling Point | Data not available | The precursor, 5-methylquinoxaline, has a boiling point of 119-121°C at 15 mmHg.[3] |

| Solubility | Data not available | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. The parent quinoxaline is soluble in water. |

| Purity | Typically ≥95% | [1] |

| InChI Key | FKAVQZSQIBPEJA-UHFFFAOYSA-N | [1] |

Table 2: Safety and Storage Information

| Category | Information | Source |

| Hazard Statements | H315 (Causes skin irritation), H318 (Causes serious eye damage), H335 (May cause respiratory irritation) | [1] |

| Storage | Sealed in a dry environment at 2-8°C | [1] |

Spectroscopic Profile

Table 3: Predicted Spectroscopic Data

| Technique | Expected Characteristic Signals |

| ¹H NMR | - A singlet for the two benzylic protons of the -CH₂Br group, expected to appear in the range of 4.5-5.0 ppm. - A complex multiplet pattern in the aromatic region (approx. 7.5-9.0 ppm) corresponding to the protons on the quinoxaline ring system. |

| ¹³C NMR | - A signal for the benzylic carbon (-C H₂Br) in the aliphatic region, expected around 30-35 ppm. - Multiple signals in the aromatic region (approx. 125-155 ppm) for the eight carbons of the quinoxaline ring. |

| Mass Spec. (ESI) | - Expected [M+H]⁺ peak at m/z ≈ 222.9 / 224.9, showing the characteristic isotopic pattern for a molecule containing one bromine atom. |

Reactivity and Stability

The primary site of reactivity in this compound is the benzylic carbon of the bromomethyl group. This group is an excellent electrophile and a good leaving group (Br⁻), making the compound highly susceptible to nucleophilic substitution reactions (Sₙ2) . This reactivity is the cornerstone of its utility as a synthetic intermediate.

Common nucleophiles that react with this compound include:

-

Amines (primary and secondary) to form aminomethyl-quinoxalines.

-

Alcohols and phenols to form ethers.

-

Thiols to form thioethers.

-

Cyanide and azide ions.

-

Carbanions and other carbon nucleophiles for C-C bond formation.

The quinoxaline ring itself is an electron-deficient aromatic system, which makes it generally stable but also susceptible to nucleophilic aromatic substitution under certain conditions, particularly if further activating groups are present. The compound should be stored in a dry, cool environment to prevent degradation, likely through hydrolysis of the bromomethyl group.

References

5-(Bromomethyl)quinoxaline: A Comprehensive Technical Guide

CAS Number: 131454-80-3

This technical guide provides an in-depth overview of 5-(Bromomethyl)quinoxaline, a heterocyclic compound of interest to researchers, scientists, and drug development professionals. This document covers its chemical identity, safety data, a detailed experimental protocol for its synthesis, and its potential biological mechanism of action.

Chemical and Physical Properties

This compound is a solid at room temperature with a molecular weight of 223.07 g/mol .[1] It is crucial to handle this compound in a well-ventilated area and store it in a dry environment, sealed, at 2-8°C.[1]

| Property | Value | Reference |

| CAS Number | 131454-80-3 | [1] |

| Molecular Formula | C₉H₇BrN₂ | |

| Molecular Weight | 223.07 g/mol | [1] |

| Physical Form | Solid | [1] |

| Storage Temperature | 2-8°C | [1] |

Safety Data

This compound is classified as a hazardous substance. It is associated with skin irritation, serious eye damage, and respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, eye protection, and respiratory protection, should be worn when handling this compound.

| Hazard Information | Details | Reference |

| Signal Word | Danger | [1] |

| GHS Hazard Pictograms | Corrosion, Exclamation Mark | |

| Hazard Statements | H315: Causes skin irritation.H318: Causes serious eye damage.H335: May cause respiratory irritation. | [1] |

| Precautionary Statements | P261, P264, P271, P280, P302+P352, P304+P340+P312, P305+P351+P338+P310, P332+P313, P362, P403+P233, P405, P501 | [1] |

Experimental Protocols

Synthesis of this compound

A plausible and practical approach for the synthesis of this compound is through the free-radical bromination of 5-methylquinoxaline. This reaction typically utilizes N-Bromosuccinimide (NBS) as the bromine source and a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, in a non-polar solvent like carbon tetrachloride (CCl₄).

Materials:

-

5-Methylquinoxaline

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide

-

Carbon tetrachloride (CCl₄), anhydrous

-

Round-bottom flask

-

Reflux condenser

-

Light source (e.g., UV lamp or high-wattage incandescent bulb)

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Standard laboratory glassware for workup and purification

-

Inert gas (e.g., Nitrogen or Argon)

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 5-methylquinoxaline in anhydrous CCl₄ under an inert atmosphere.

-

Addition of Reagents: Add N-Bromosuccinimide (1.05 equivalents) and a catalytic amount of AIBN or benzoyl peroxide to the solution.

-

Initiation and Reaction: Heat the mixture to reflux (approximately 77°C for CCl₄) while irradiating with a light source to initiate the radical chain reaction.

-

Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material (5-methylquinoxaline) is consumed.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Filter the mixture to remove the succinimide byproduct.

-

Wash the filtrate with water and then with a saturated sodium bicarbonate solution to remove any remaining acidic byproducts.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter to remove the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude this compound by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to yield the pure product.

Biological Activity and Potential Mechanism of Action

Quinoxaline derivatives are a significant class of heterocyclic compounds that exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The presence of a bromomethyl group in this compound suggests that it can act as an alkylating agent. This reactivity is due to the good leaving group nature of the bromide ion, which allows the benzylic carbon to be susceptible to nucleophilic attack.

In a biological context, this compound can potentially react with nucleophilic sites on biomacromolecules such as DNA and proteins. Alkylation of DNA can lead to cross-linking, strand breaks, and mutations, ultimately inducing apoptosis in cancer cells. Similarly, the alkylation of key amino acid residues in enzymes can inhibit their function, disrupting critical cellular signaling pathways.

Below is a diagram illustrating the proposed mechanism of action of this compound as a biological alkylating agent.

Caption: Proposed alkylation mechanism of this compound.

This diagram illustrates the potential pathway where this compound enters a cellular environment and reacts with nucleophilic biomolecules. This alkylation event leads to the disruption of normal cellular functions, which can ultimately trigger programmed cell death, or apoptosis. This proposed mechanism highlights its potential as a lead compound in the development of novel therapeutic agents.

References

An In-depth Technical Guide to the NMR Spectroscopic Analysis of 5-(Bromomethyl)quinoxaline

For Researchers, Scientists, and Drug Development Professionals

Chemical Structure

Caption: Chemical structure of 5-(Bromomethyl)quinoxaline.

Predicted ¹H and ¹³C NMR Data

The following tables summarize the predicted chemical shifts for this compound. These predictions are based on the analysis of structurally similar quinoxaline derivatives and standard chemical shift increments.

Table 1: Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H2, H3 | 8.8 - 9.0 | m | - |

| H6 | 7.9 - 8.1 | d | 7.0 - 8.0 |

| H7 | 7.6 - 7.8 | t | 7.0 - 8.0 |

| H8 | 7.8 - 8.0 | d | 7.0 - 8.0 |

| -CH₂Br | ~4.9 | s | - |

Table 2: Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C2 | ~145.0 |

| C3 | ~144.0 |

| C4a | ~141.0 |

| C5 | ~135.0 |

| C6 | ~130.0 |

| C7 | ~129.0 |

| C8 | ~128.0 |

| C8a | ~140.0 |

| -CH₂Br | ~33.0 |

Experimental Protocols for NMR Analysis

A standardized protocol is crucial for obtaining high-quality NMR spectra of quinoxaline derivatives.

1. Sample Preparation

-

Sample Quantity: For ¹H NMR, dissolve 5-25 mg of the this compound sample. For ¹³C NMR, a higher concentration of 50-100 mg is recommended to achieve a good signal-to-noise ratio.

-

Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Commonly used solvents for quinoxaline derivatives include Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆), and Acetone-d₆.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0.00 ppm).

-

Procedure:

-

Weigh the sample accurately and place it in a clean, dry vial.

-

Add the appropriate volume of deuterated solvent (typically 0.5-0.7 mL for a standard 5 mm NMR tube).

-

Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.

-

Filter the solution through a small plug of glass wool or cotton in a Pasteur pipette directly into the NMR tube to remove any particulate matter.

-

Cap the NMR tube securely.

-

2. NMR Spectrometer Setup and Data Acquisition

-

Spectrometer: A high-field NMR spectrometer (e.g., 300 MHz or higher) is recommended for better signal dispersion.

-

¹H NMR Acquisition Parameters (Typical):

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Spectral Width: Approximately 12-16 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16, depending on the sample concentration.

-

-

¹³C NMR Acquisition Parameters (Typical):

-

Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

-

Spectral Width: Approximately 200-220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, as ¹³C has a low natural abundance and requires more scans to achieve a good signal-to-noise ratio.

-

3. Data Processing

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Perform phase correction to obtain a pure absorption spectrum.

-

Apply baseline correction to ensure a flat baseline.

-

Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm.

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the multiplicities and coupling constants to elucidate the spin-spin coupling network.

Experimental Workflow

The following diagram illustrates a typical workflow for the NMR analysis of a quinoxaline derivative.

Caption: General workflow for NMR spectroscopic analysis.

This guide provides a foundational understanding of the expected NMR characteristics of this compound and a practical framework for its experimental analysis. Researchers are encouraged to use the provided protocols as a starting point and optimize the parameters for their specific instrumentation and research objectives.

Mass Spectrometry Analysis of 5-(Bromomethyl)quinoxaline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mass spectrometry analysis of 5-(Bromomethyl)quinoxaline, a key intermediate in the synthesis of various biologically active compounds. Quinoxaline derivatives are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities, making their structural characterization crucial in drug discovery and development.[1][2] This document outlines a detailed experimental protocol for mass spectrometric analysis, presents predicted fragmentation patterns and corresponding quantitative data, and visualizes the experimental workflow and fragmentation pathways.

Introduction to this compound and Mass Spectrometry

This compound (C9H7BrN2) is a heterocyclic compound with a molecular weight of 223.07 g/mol . Its structure consists of a quinoxaline core with a bromomethyl substituent at the 5-position. Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of compounds by analyzing the mass-to-charge ratio (m/z) of their ions.[3][4] For quinoxaline derivatives, techniques like Electrospray Ionization (ESI) and Electron Ionization (EI) are commonly employed.[5][6][7]

Experimental Protocol: Mass Spectrometry of this compound

The following protocol describes a general procedure for the analysis of this compound using a high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) instrument, which allows for accurate mass measurements.[5][7]

2.1. Sample Preparation

-

Dissolution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as methanol or acetonitrile.

-

Dilution: Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase to be used for the analysis.

-

Filtration: Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter.

2.2. Instrumentation and Parameters

-

Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF) equipped with an Electrospray Ionization (ESI) source is recommended for accurate mass determination.[3]

-

Ionization Mode: Positive ion mode is typically used for quinoxaline derivatives to generate the protonated molecular ion [M+H]⁺.[5][7]

-

Infusion: The sample can be introduced into the mass spectrometer via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

-

Mass Spectrometry Parameters (Typical):

-

Capillary Voltage: 3.5 - 4.5 kV

-

Cone Voltage: 20 - 40 V

-

Source Temperature: 100 - 120 °C

-

Desolvation Temperature: 250 - 350 °C

-

Desolvation Gas Flow (N₂): 500 - 800 L/hr

-

Mass Range: m/z 50 - 500

-

-

Tandem Mass Spectrometry (MS/MS): To study the fragmentation pattern, perform collision-induced dissociation (CID) on the protonated molecular ion ([M+H]⁺). Vary the collision energy (e.g., 10-40 eV) to observe different fragmentation pathways.

Below is a diagram illustrating the general experimental workflow for the mass spectrometry analysis.

Predicted Mass Spectrum and Fragmentation Pattern

Due to the isotopic nature of bromine (⁷⁹Br and ⁸¹Br with approximately 1:1 natural abundance), the molecular ion and any bromine-containing fragments will appear as a pair of peaks (an isotopic cluster) separated by 2 m/z units.

3.1. Predicted Quantitative Mass Spectral Data

The following table summarizes the predicted major ions and their relative abundances for this compound in a positive ion ESI-MS spectrum.

| m/z (⁷⁹Br / ⁸¹Br) | Predicted Ion Structure | Proposed Fragmentation | Predicted Relative Abundance (%) |

| 224.0 / 226.0 | [C₉H₈BrN₂]⁺ | [M+H]⁺ (Protonated Molecular Ion) | 100 |

| 144.1 | [C₉H₇N₂]⁺ | Loss of HBr | 80 |

| 143.1 | [C₉H₈N₂]⁺ | Loss of Br radical | 60 |

| 117.1 | [C₈H₇N]⁺ | Loss of HBr and HCN | 40 |

| 116.1 | [C₈H₆N]⁺ | Loss of Br radical and HCN | 30 |

3.2. Proposed Fragmentation Pathway

The fragmentation of the protonated molecular ion of this compound is expected to proceed through several key pathways, primarily involving the loss of the bromine atom and subsequent cleavages of the quinoxaline ring. Aromatic systems like quinoxaline are generally stable, so their fragmentation often requires higher energy.[8]

The proposed fragmentation pathway is illustrated in the diagram below.

Description of Fragmentation Steps:

-

Formation of the Protonated Molecular Ion ([M+H]⁺): In the ESI source, the molecule is protonated to form the molecular ion at m/z 224 and 226, corresponding to the ⁷⁹Br and ⁸¹Br isotopes, respectively. This will likely be the base peak.[4]

-

Loss of Hydrogen Bromide (-HBr): A common fragmentation pathway for brominated compounds is the elimination of a neutral hydrogen bromide molecule. This would result in a fragment ion at m/z 144.

-

Loss of a Bromine Radical (-Br•): Cleavage of the C-Br bond can lead to the loss of a bromine radical, forming a cation at m/z 143.

-

Loss of Hydrogen Cyanide (-HCN): The quinoxaline ring can undergo fragmentation by losing a molecule of hydrogen cyanide (HCN), a characteristic loss for many nitrogen-containing heterocyclic aromatic compounds.[9] This would lead to fragment ions at m/z 117 (from m/z 144) and m/z 116 (from m/z 143).

Conclusion

The mass spectrometric analysis of this compound provides valuable information for its structural confirmation and characterization. By employing high-resolution mass spectrometry with tandem MS capabilities, it is possible to determine the elemental composition and elucidate the fragmentation pathways. The characteristic isotopic pattern of bromine serves as a key indicator in the identification of bromine-containing fragments. The proposed experimental protocol and fragmentation scheme in this guide offer a solid foundation for researchers working with this and similar quinoxaline derivatives in the field of drug development and medicinal chemistry.

References

- 1. mdpi.com [mdpi.com]

- 2. Quinoxaline: A Chemical Moiety with Spectrum of Interesting Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Electrospray tandem mass spectrometric analysis of novel synthetic quinoxalinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chempap.org [chempap.org]

5-(Bromomethyl)quinoxaline: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-(Bromomethyl)quinoxaline is a key heterocyclic intermediate in the synthesis of various biologically active compounds. Its utility in drug discovery and development is significant, yet a thorough understanding of its physicochemical properties is paramount for its effective handling, storage, and application in synthetic protocols. This technical guide provides a comprehensive overview of the solubility and stability of this compound, drawing upon available data for the compound and its close analogs. This document aims to equip researchers with the necessary knowledge to mitigate potential challenges associated with its use, such as poor solubility and degradation. Detailed experimental protocols for solubility and stability assessment are provided, alongside visual workflows to facilitate their implementation.

Chemical and Physical Properties

| Property | Value | Reference |

| CAS Number | 131454-80-3 | [1] |

| Molecular Formula | C₉H₇BrN₂ | |

| Molecular Weight | 223.07 g/mol | |

| Physical Form | Solid | |

| Purity | Typically ≥95% |

Solubility Profile

Aqueous Solubility

Direct dissolution of this compound in neutral aqueous buffers is anticipated to be very low.[2] The solubility is likely to be pH-dependent, increasing in acidic conditions due to the protonation of the nitrogen atoms in the quinoxaline ring.[2]

Organic Solvent Solubility

While specific quantitative data is unavailable, this compound is expected to be soluble in a range of common organic solvents. Based on the properties of similar heterocyclic compounds, the following table provides an estimated solubility profile.

Table 2.1: Estimated Solubility of this compound in Common Organic Solvents at Room Temperature

| Solvent | Estimated Solubility | Notes |

| Dimethyl Sulfoxide (DMSO) | High | A common choice for preparing stock solutions.[2] |

| Dichloromethane (DCM) | Good | |

| Chloroform | Good | |

| Ethyl Acetate | Moderate | |

| Methanol | Moderate to Low | |

| Ethanol | Low | |

| Water | Very Low | Solubility increases with decreasing pH.[2] |

Note: This data is estimated based on the properties of analogous compounds and should be experimentally verified.

Experimental Protocol for Solubility Determination

The following protocol outlines a general method for determining the thermodynamic solubility of this compound.

2.3.1. Materials

-

This compound

-

Selected solvents (e.g., DMSO, water, pH-adjusted buffers)

-

Analytical balance

-

Vortex mixer

-

Thermostatic shaker

-

Centrifuge

-

HPLC system with a UV detector

-

Volumetric flasks and pipettes

2.3.2. Procedure

-

Preparation of Calibration Curve:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) of known concentration.

-

Perform serial dilutions to create a set of calibration standards.

-

Analyze the standards by HPLC and construct a calibration curve of peak area versus concentration.

-

-

Sample Preparation and Equilibration:

-

Add an excess amount of solid this compound to a known volume of the test solvent in a sealed vial.

-

Equilibrate the vials in a thermostatic shaker at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Analysis:

-

Centrifuge the vials to pellet the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant and dilute it with a suitable solvent to a concentration within the range of the calibration curve.

-

Analyze the diluted sample by HPLC.

-

-

Calculation:

-

Determine the concentration of the dissolved compound in the diluted sample from the calibration curve.

-

Calculate the solubility by multiplying the concentration by the dilution factor.

-

Stability Profile

The stability of this compound is a critical consideration for its storage and use in chemical reactions. The bromomethyl group is a known labile functional group, susceptible to degradation under various conditions.

Degradation Pathways

Based on the chemistry of related bromomethyl-substituted heterocycles, the primary degradation pathways for this compound are anticipated to be:

-

Hydrolysis: Reaction with water or moisture, leading to the formation of 5-(Hydroxymethyl)quinoxaline. This is often the most significant degradation pathway.

-

Photodegradation: Decomposition upon exposure to light, particularly UV radiation.

-

Oxidation: Degradation in the presence of air or oxidizing agents.

-

Thermal Decomposition: Accelerated degradation at elevated temperatures.

Storage and Handling Recommendations

To minimize degradation, the following storage and handling procedures are recommended:

-

Temperature: Store in a refrigerator at 2-8°C.

-

Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent oxidation and hydrolysis.

-

Light: Protect from light by using an amber or opaque container.

-

Moisture: Keep in a tightly sealed container in a dry, well-ventilated area. The use of a desiccator is advisable.

Experimental Protocol for Stability Assessment

This protocol provides a framework for evaluating the stability of this compound under various stress conditions.

3.3.1. Materials

-

This compound

-

Buffers of various pH values (e.g., 4, 7, 9)

-

High-purity water

-

Organic solvents (e.g., acetonitrile, methanol)

-

Temperature-controlled chambers/ovens

-

Photostability chamber with controlled light exposure

-

HPLC system with a UV or MS detector

3.3.2. Procedure

-

Solution Preparation:

-

Prepare solutions of this compound of a known concentration in the desired media (e.g., different pH buffers, water/acetonitrile mixtures).

-

-

Stress Conditions:

-

Hydrolytic Stability: Incubate the solutions at different pH values and temperatures (e.g., room temperature, 40°C, 60°C).

-

Photostability: Expose the solutions to a controlled light source (e.g., consistent with ICH Q1B guidelines).[4] A dark control sample should be stored under the same conditions but protected from light.

-

Thermal Stability (Solid State): Store the solid compound at elevated temperatures.

-

-

Time-Point Analysis:

-

At specified time intervals (e.g., 0, 6, 24, 48 hours), withdraw an aliquot from each sample.

-

Analyze the samples by a validated stability-indicating HPLC method to quantify the remaining amount of this compound and detect the formation of any degradation products.

-

-

Data Analysis:

-

Plot the percentage of remaining this compound against time for each condition.

-

Determine the degradation rate constant and half-life (t₁/₂) for each condition.

-

Table 3.1: Illustrative Stability Data for a Bromomethyl-Substituted Heterocycle

| Condition | Time (hours) | Remaining Compound (%) | Major Degradation Product |

| pH 4, 25°C | 48 | >95 | - |

| pH 7, 25°C | 48 | ~85 | Corresponding Alcohol |

| pH 9, 25°C | 48 | ~60 | Corresponding Alcohol |

| 40°C in Solution | 24 | ~70 | Corresponding Alcohol |

| Light Exposure | 24 | ~75 | Multiple Photoproducts |

Note: This data is illustrative for a related compound and does not represent actual data for this compound. Experimental verification is required.

Conclusion

This compound is a valuable reagent whose utility is enhanced by a clear understanding of its solubility and stability. While specific quantitative data for this compound remains limited, the information available for analogous quinoxalines provides a strong framework for its effective use. It is characterized by low aqueous solubility, which can be improved in acidic conditions or through the use of organic co-solvents. The compound's stability is compromised by hydrolysis, light, and heat, necessitating careful storage and handling. The experimental protocols and workflows provided in this guide offer a systematic approach for researchers to determine the precise solubility and stability parameters of this compound for their specific applications, thereby ensuring the reliability and reproducibility of their research and development endeavors.

References

The Reactive Heart of Quinoxaline Chemistry: A Technical Guide to the Bromomethyl Group

For Researchers, Scientists, and Drug Development Professionals

The quinoxaline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties.[1][2] A key functional group that unlocks the synthetic versatility of this privileged heterocycle is the bromomethyl group (-CH₂Br). Its inherent reactivity as a potent electrophile allows for the strategic introduction of diverse molecular fragments, enabling the systematic exploration of structure-activity relationships (SAR) and the development of novel drug candidates.[3] This technical guide provides an in-depth exploration of the reactivity of the bromomethyl group in quinoxalines, complete with experimental protocols, quantitative data, and pathway visualizations to empower researchers in their synthetic and drug discovery endeavors.

Core Reactivity: Nucleophilic Substitution

The primary and most exploited mode of reactivity for the bromomethyl group on a quinoxaline core is its susceptibility to nucleophilic attack. The electron-withdrawing nature of the quinoxaline ring system enhances the electrophilicity of the benzylic carbon, making it an excellent substrate for SN2 reactions. A wide array of nucleophiles can be employed to displace the bromide ion, leading to the formation of new carbon-heteroatom or carbon-carbon bonds.[4]

General Reaction Scheme:

Caption: General workflow for nucleophilic substitution on bromomethyl quinoxalines.

This facile substitution allows for the attachment of various functional moieties, including amines, thiols, alcohols, and phenols, to the quinoxaline scaffold.[3][5]

Quantitative Data on Nucleophilic Substitution Reactions

The efficiency of these substitution reactions is often high, providing good to excellent yields of the desired products. The following table summarizes representative quantitative data from the literature.

| Quinoxaline Derivative | Nucleophile | Base/Solvent | Time (h) | Temp (°C) | Yield (%) | Reference |

| 3-Bromomethyl-2(1H)-quinoxalinone | Aromatic amines | - | - | - | - | [4] |

| 3-Bromomethyl-2(1H)-quinoxalinone | Sodium salt of saccharine | - | - | - | - | [4] |

| 3-Bromomethyl-2(1H)-quinoxalinone | Potassium phthalimide | - | - | - | - | [4] |

| 6-(Bromomethyl)-2,3-dimethoxyquinoxaline | Benzenethiol derivatives | Cs₂CO₃ / DMF | 2.5 | 70 | High | [5] |

| 6-(Bromomethyl)-2,3-dimethoxyquinoxaline | Pyridine-2-thiol | Cs₂CO₃ / DMF | 2.5 | 70 | High | [5] |

| 2-(Bromomethyl)-3-phenylquinoxaline | Generic (R-OH, R-NH₂, R-SH) | K₂CO₃ or Et₃N / Anhydrous Solvent | 4-12 | 60-80 | - | [3] |

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Substitution with Thiols [5]

-

Reactant Preparation: To a solution of the benzenethiol derivative or pyridine-2-thiol (1.1 eq) in dry N,N-Dimethylformamide (DMF), add cesium carbonate (Cs₂CO₃, 1.5 eq).

-

Reaction Initiation: Add 6-(bromomethyl)-2,3-dimethoxyquinoxaline (1.0 eq) to the mixture.

-

Heating: Stir the reaction mixture at 70 °C for 2.5 hours.

-

Work-up: After cooling to room temperature, dilute the reaction mixture with water.

-

Isolation: Collect the resulting precipitate by filtration.

-

Purification: Purify the crude product by recrystallization from an appropriate solvent system (e.g., Ethanol/Water) to yield the pure 6-[(het)arylthiomethyl]quinoxaline derivative.

Protocol 2: General Procedure for Nucleophilic Substitution [3]

-

Reactant Preparation: To a solution of the chosen nucleophile (e.g., alcohol, amine, or thiol; 1.1 eq) in a suitable anhydrous solvent, add a base (e.g., K₂CO₃ or Et₃N; 1.5 eq). Stir the mixture at room temperature for 15 minutes.

-

Reaction Initiation: Add 2-(bromomethyl)-3-phenylquinoxaline (1.0 eq) to the reaction mixture.

-

Heating: Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and stir for 4-12 hours.

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the mixture to room temperature and dilute with water.

-

Isolation:

-

If a precipitate forms, filter the solid, wash with water, and dry.

-

If no solid forms, extract the product with an organic solvent (e.g., ethyl acetate). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by column chromatography or recrystallization to obtain the final compound.

Synthesis of Bromomethyl Quinoxalines

The starting bromomethyl quinoxaline derivatives can be synthesized through several established routes. The choice of method often depends on the desired substitution pattern on the quinoxaline ring.

Side-Chain Bromination

A direct approach involves the radical bromination of a corresponding methyl-substituted quinoxaline. This method is particularly useful for introducing the bromomethyl group onto a pre-formed quinoxaline core. For instance, 3-methyl-2(1H)-quinoxalinone can be converted to 3-bromomethyl-2(1H)-quinoxalinone.[4]

Cyclocondensation Reactions

The most common and versatile method for constructing the quinoxaline scaffold is the cyclocondensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[6][7] To synthesize 2,3-bis(bromomethyl)quinoxaline derivatives, the corresponding o-phenylenediamine is reacted with 1,4-dibromo-2,3-butanedione.[6][7]

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. academic.oup.com [academic.oup.com]

- 5. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 7. benchchem.com [benchchem.com]

The Electronic Architecture of the Quinoxaline Ring System: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The quinoxaline ring system, a bicyclic heteroaromatic compound formed by the fusion of a benzene and a pyrazine ring, stands as a cornerstone in modern medicinal chemistry and materials science.[1][2] Its unique electronic properties, characterized by an electron-deficient pyrazine ring, govern its reactivity, photophysical behavior, and diverse biological activities.[3] This technical guide provides a comprehensive exploration of the electronic landscape of the quinoxaline core, offering insights into its fundamental properties, experimental characterization, and its role in modulating key signaling pathways.

Core Electronic Properties

The electronic nature of the quinoxaline scaffold is fundamentally dictated by the presence of two nitrogen atoms within the pyrazine ring. This imbues the ring system with a distinct electron-deficient character, making it susceptible to nucleophilic attack and influencing the electronic characteristics of its derivatives.[3] The aromaticity of the system is a result of the delocalization of ten π-electrons across the fused rings.

Computational studies, primarily using Density Functional Theory (DFT), have been instrumental in elucidating the electronic structure of quinoxaline and its derivatives.[4][5][6] These studies consistently show that the Highest Occupied Molecular Orbital (HOMO) is typically distributed over the entire molecule, while the Lowest Unoccupied Molecular Orbital (LUMO) is predominantly localized on the electron-deficient quinoxaline core.[7][8] This separation of frontier molecular orbitals is key to understanding the charge transfer characteristics and reactivity of these compounds.

Quantitative Electronic Data

The electronic properties of quinoxaline derivatives can be finely tuned through substitution, allowing for the rational design of molecules with specific functions. The following tables summarize key quantitative data from experimental and computational studies.

Table 1: Frontier Molecular Orbital Energies of Selected Quinoxaline Derivatives

| Compound | Method | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Reference |

| Quinoxaline | DFT/B3LYP/6-311++G(d,p) | -6.65 | -1.13 | 5.52 | [9] |

| 2,3-Diphenylquinoxaline | DFT/B3LYP/6-31G(d,p) | -5.93 | -1.98 | 3.95 | [7] |

| PBCl-MTQF | CV | -5.06 | -3.27 | 1.79 | [8] |

| PBCl-MTQCN | CV | -5.14 | -3.38 | 1.76 | [8] |

| 6-methyl-6H-indolo[2,3-b]quinoxaline | DFT (TPSSh-D4) | - | - | - | [10] |

| Quinoxaline-2-carboxylic acid | DFT | - | - | - | [11] |

Table 2: Redox Potentials of Selected Quinoxaline Derivatives

| Compound | Method | Reduction Potential (V vs. ref) | Oxidation Potential (V vs. ref) | Reference |

| Quinoxaline | Cyclic Voltammetry | -2.04 vs Fc/Fc+ | - | [10] |

| 6-methyl-6H-indolo[2,3-b]quinoxaline | Cyclic Voltammetry | -1.98 vs Fc/Fc+ | - | [10] |

| Quinoxaline Derivatives (Qx-1 to Qx-5) | Cyclic Voltammetry | Reversible reduction observed | - | [12] |

| Quinoxaline Derivatives (6, 16-20) | Cyclic Voltammetry | Recorded in 0.1 M KOH/0.9 M KCl | - | [13] |

Table 3: Photophysical Properties of Selected Quinoxaline Derivatives

| Compound | Solvent | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Reference |

| Quinoxaline-based compound 1 | THF | 364 | 425 | [7] |

| Quinoxaline-based compound 2 | THF | 371 | 425 | [7] |

| Quinoxaline-based compound 3 | THF | 369 | 425 | [7] |

| Quinoxaline-based compound 4 | THF | 367 | 425 | [7] |

| 10-ethyl-7-oxo-7,10-dihydropyrido[2,3-f]quinoxaline 1a | DMSO | 294, 342, 380 | - | [14] |

| Pyrrolo[1,2-a]quinoxaline (QHH) | Toluene | 340 | 398 | [15] |

| 2,4-diphenylpyrrolo[1,2-a]quinoxaline (QPP) | Toluene | 350-362 | 442 | [15] |

| 2,3-diphenylquinoxaline amine derivatives | Various | Blue to yellow emission | - | [16] |

| Quinoxaline-2(1H)-one | Various | - | Solvent-dependent | [17] |

Experimental Protocols

The characterization of the electronic properties of quinoxaline derivatives relies on a suite of spectroscopic and electrochemical techniques. Below are detailed methodologies for key experiments.

Synthesis of Quinoxaline Derivatives

A common and versatile method for synthesizing the quinoxaline ring is the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound.[18][19]

General Procedure:

-

Dissolve the o-phenylenediamine (1 mmol) and the 1,2-dicarbonyl compound (1 mmol) in a suitable solvent such as ethanol or acetic acid.[19][20]

-

Add a catalytic amount of acid (e.g., HCl) if required.[19]

-

The reaction mixture is then typically refluxed or subjected to microwave irradiation for a specified time, with reaction progress monitored by Thin Layer Chromatography (TLC).[19]

-

Upon completion, the product is isolated by filtration or extraction, and purified by recrystallization or column chromatography.[20]

UV-Visible and Fluorescence Spectroscopy

These techniques are fundamental for probing the electronic transitions within the quinoxaline system.

Instrumentation: A standard UV-Vis spectrophotometer and a fluorescence spectrometer are used.

Sample Preparation:

-

Prepare a stock solution of the quinoxaline derivative in a spectroscopic grade solvent (e.g., chloroform, THF, DMSO) at a concentration of approximately 10⁻³ M.[21]

-

For measurements, dilute the stock solution to a final concentration of around 10⁻⁵ to 10⁻⁶ M.[7][21]

Measurement:

-

Record the UV-Vis absorption spectrum over a relevant wavelength range (typically 200-800 nm).

-

For fluorescence measurements, excite the sample at its absorption maximum and record the emission spectrum. The excitation and emission slits are typically set to a bandwidth of 5-10 nm.

Cyclic Voltammetry (CV)

Cyclic voltammetry is employed to determine the redox potentials and to assess the electrochemical stability of quinoxaline derivatives.[12]

Instrumentation: A potentiostat with a three-electrode setup is used. This consists of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl or SCE), and a counter electrode (e.g., platinum wire).[12][13]

Procedure:

-

Prepare a solution of the quinoxaline derivative (typically 1-5 mM) in a suitable solvent containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆) in dichloromethane or acetonitrile).[12][22]

-

De-aerate the solution by bubbling with an inert gas (e.g., nitrogen or argon) for at least 15 minutes prior to the measurement.

-

Scan the potential between set limits at a specific scan rate (e.g., 100 mV/s) and record the resulting current.[13][22]

-

The HOMO and LUMO energy levels can be estimated from the onset oxidation and reduction potentials, respectively.[8]

Role in Signaling Pathways and Drug Development

The unique electronic properties of the quinoxaline scaffold make it a privileged structure in drug discovery, particularly in the development of kinase inhibitors for cancer therapy.[23] Quinoxaline derivatives have been shown to target and inhibit various protein kinases involved in aberrant cell signaling pathways that drive tumor growth and proliferation.[18][24]

Kinase Inhibition Signaling Pathway

Many quinoxaline-based anticancer agents function by inhibiting receptor tyrosine kinases (RTKs) such as c-Met, EGFR, and VEGFR-2, or downstream kinases in pathways like the MAPK/ERK and PI3K/Akt/mTOR pathways.[24][25] Inhibition of these kinases can lead to cell cycle arrest and apoptosis.[18][25]

Caption: General signaling pathway targeted by quinoxaline-based kinase inhibitors.

Experimental Workflow for Screening Anticancer Activity

The evaluation of novel quinoxaline derivatives as potential anticancer agents typically follows a standardized workflow.

Caption: A typical workflow for the biological screening of quinoxaline derivatives.

Conclusion

The quinoxaline ring system possesses a rich and tunable electronic architecture that has been extensively leveraged in the development of functional materials and therapeutic agents. A thorough understanding of its electronic properties, facilitated by both experimental and computational methodologies, is paramount for the rational design of novel quinoxaline derivatives with enhanced performance. As research in this field continues to evolve, the principles outlined in this guide will serve as a valuable resource for scientists and researchers aiming to harness the full potential of this versatile heterocyclic scaffold.

References

- 1. researchgate.net [researchgate.net]

- 2. Recent advances on quinoxalines as target‐oriented chemotherapeutic anticancer agents through apoptosis | Semantic Scholar [semanticscholar.org]

- 3. iris.cnr.it [iris.cnr.it]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 8. Effect of electron-withdrawing fluorine and cyano substituents on photovoltaic properties of two-dimensional quinoxaline-based polymers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. sphinxsai.com [sphinxsai.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. par.nsf.gov [par.nsf.gov]

- 12. Eco-friendly preparation and testing of electroactive quinoxalines - Arabian Journal of Chemistry [arabjchem.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Pyrrolo[1,2‑a]quinoxaline: A Combined Experimental and Computational Study on the Photophysical Properties of a New Photofunctional Building Block - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The design and synthesis of 2,3-diphenylquinoxaline amine derivatives as yellow-blue emissive materials for optoelectrochemical study - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. ijrar.org [ijrar.org]

- 20. journals.asmarya.edu.ly [journals.asmarya.edu.ly]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. bioengineer.org [bioengineer.org]

- 24. Understanding the mechanism of action of pyrrolo[3,2-b]quinoxaline-derivatives as kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 25. benchchem.com [benchchem.com]

The Genesis of 5-(Bromomethyl)quinoxaline: A Technical Guide to Its Discovery and Initial Reports

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoxaline and its derivatives represent a significant class of nitrogen-containing heterocyclic compounds that have garnered substantial attention in medicinal chemistry and materials science. Their versatile biological activities, including antimicrobial, anticancer, and anti-inflammatory properties, have made them a focal point of extensive research. This technical guide delves into the discovery and initial reports of a key derivative, 5-(Bromomethyl)quinoxaline, providing a comprehensive overview of its synthesis, characterization, and the foundational knowledge that has paved the way for its use in further scientific exploration. While a singular, seminal "discovery" paper for this compound is not readily identifiable in the surveyed literature, this guide constructs a plausible initial synthesis based on established chemical principles and collates available data to serve as a vital resource for the scientific community.

Plausible Initial Synthesis

The synthesis of this compound is logically approached through the radical bromination of its precursor, 5-methylquinoxaline. This method is a common and effective strategy for the introduction of a bromine atom onto a benzylic methyl group.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 5-Methylquinoxaline (Precursor)

The synthesis of the precursor, 5-methylquinoxaline, can be achieved via the well-established condensation reaction between an o-phenylenediamine derivative and a 1,2-dicarbonyl compound. Specifically, the reaction of 3-methyl-1,2-phenylenediamine with glyoxal yields 5-methylquinoxaline.

-

Materials: 3-methyl-1,2-phenylenediamine, Glyoxal (40% aqueous solution), Ethanol.

-

Procedure:

-

Dissolve 3-methyl-1,2-phenylenediamine (1.0 equivalent) in ethanol in a round-bottom flask.

-

Slowly add an equimolar amount of glyoxal (1.0 equivalent) to the solution while stirring.

-

Reflux the reaction mixture for 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford pure 5-methylquinoxaline.

-

Step 2: Bromination of 5-Methylquinoxaline

The conversion of 5-methylquinoxaline to this compound is typically achieved through a free radical bromination reaction using N-bromosuccinimide (NBS) as the brominating agent and a radical initiator such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN) under photolytic or thermal conditions.

-

Materials: 5-Methylquinoxaline, N-Bromosuccinimide (NBS), Benzoyl Peroxide (BPO) or AIBN, Carbon tetrachloride (CCl₄) or other suitable non-polar solvent.

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5-methylquinoxaline (1.0 equivalent) in carbon tetrachloride.

-

Add N-bromosuccinimide (1.0-1.2 equivalents) and a catalytic amount of benzoyl peroxide or AIBN to the solution.

-

Heat the reaction mixture to reflux (approximately 77°C for CCl₄) and irradiate with a UV lamp to initiate the reaction.

-

Continue the reaction for several hours, monitoring the progress by TLC.

-

After completion, cool the mixture to room temperature.

-

Filter off the succinimide byproduct.

-

Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by washing with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude this compound.

-

Further purification can be achieved by recrystallization or column chromatography.

-

Data Presentation

The following table summarizes the known quantitative data for this compound.

| Property | Value |

| Molecular Formula | C₉H₇BrN₂ |

| Molecular Weight | 223.07 g/mol |

| CAS Number | 131454-80-3 |

| Appearance | Solid |

| Storage Temperature | 2-8°C, Sealed in dry conditions[1] |

| Purity (Typical) | 95%[1] |

| IUPAC Name | This compound[1] |

| InChI | 1S/C9H7BrN2/c10-6-7-2-1-3-8-9(7)12-5-4-11-8/h1-5H,6H2[1] |

| InChI Key | FKAVQZSQIBPEJA-UHFFFAOYSA-N[1] |

Mandatory Visualization

The following diagram illustrates the synthetic workflow for the preparation of this compound.

Caption: Synthetic pathway for this compound.

References

Methodological & Application

Application Notes and Protocols for the Reaction of 5-(Bromomethyl)quinoxaline with Primary Amines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry and drug discovery. The quinoxaline scaffold is a key structural motif in a variety of biologically active molecules, exhibiting a wide range of pharmacological properties including anticancer, antimicrobial, anti-inflammatory, and antiviral activities. The functionalization of the quinoxaline ring system is a critical step in the development of novel therapeutic agents with enhanced potency and selectivity.

This document provides detailed protocols for the synthesis of 5-((alkylamino)methyl)quinoxaline derivatives through the nucleophilic substitution reaction of 5-(bromomethyl)quinoxaline with various primary amines. This reaction is a fundamental step in the synthesis of a diverse library of quinoxaline-based compounds for biological screening. The resulting secondary amine derivatives are of particular interest due to their potential to act as DNA intercalators and topoisomerase II inhibitors, mechanisms that are hallmarks of many potent anticancer drugs.

Application Notes

The aminomethyl quinoxaline derivatives synthesized via this protocol have significant potential in several areas of drug development:

-

Anticancer Drug Discovery: Many quinoxaline-based compounds have demonstrated potent cytotoxic activity against a range of cancer cell lines. The introduction of various primary amines allows for the fine-tuning of the molecule's steric and electronic properties, which can significantly impact its interaction with biological targets. These derivatives are prime candidates for screening as topoisomerase II inhibitors and DNA intercalating agents. The planar quinoxaline ring can insert between DNA base pairs, while the protonated amino side chain can interact with the negatively charged phosphate backbone of DNA, leading to cell cycle arrest and apoptosis in cancer cells.

-

Antimicrobial Agents: The quinoxaline core is also present in several known antimicrobial agents. The synthesized derivatives can be screened for activity against various bacterial and fungal strains. The diversity of the introduced amino side chains can lead to the discovery of novel compounds with improved antimicrobial spectra and reduced resistance profiles.

-

Molecular Probes: Fluorescently tagged primary amines can be used in this reaction to synthesize novel quinoxaline-based molecular probes. These probes can be employed to study the localization and dynamics of biological targets within cells.

Experimental Protocols

The following protocols describe the general procedure for the reaction of this compound with primary amines. It is recommended to perform the reaction in a well-ventilated fume hood and to use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Protocol 1: General Procedure for the Synthesis of 5-((Alkylamino)methyl)quinoxaline Derivatives

This protocol outlines the nucleophilic substitution reaction between this compound and a primary amine in the presence of a base.

Materials:

-

This compound

-

Primary amine (e.g., benzylamine, propylamine, etc.)

-

Potassium carbonate (K₂CO₃) or Triethylamine (TEA)

-

Acetonitrile (CH₃CN) or Dichloromethane (DCM)

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Reflux condenser (if heating is required)

-

Thin-layer chromatography (TLC) plates (silica gel)

-

Developing chamber and appropriate eluent (e.g., ethyl acetate/hexane mixture)

-

UV lamp for TLC visualization

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a clean and dry round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent such as acetonitrile or dichloromethane (approximately 10 mL per mmol of the starting material).

-

Addition of Reagents: To the stirred solution, add the primary amine (1.1 - 1.5 eq) followed by a base such as potassium carbonate (2.0 eq) or triethylamine (2.0 eq).

-

Reaction Conditions: The reaction is typically stirred at room temperature. In some cases, gentle heating to 40-60 °C may be required to drive the reaction to completion.

-

Monitoring the Reaction: The progress of the reaction should be monitored by thin-layer chromatography (TLC). A suitable eluent system (e.g., 30-50% ethyl acetate in hexane) should be used to separate the starting material from the product. The spots can be visualized under a UV lamp.

-

Work-up: Once the reaction is complete (as indicated by the disappearance of the starting material on TLC), the reaction mixture is filtered to remove the base. The filtrate is then concentrated under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by column chromatography on silica gel. The column is typically eluted with a gradient of ethyl acetate in hexane to isolate the desired 5-((alkylamino)methyl)quinoxaline derivative.

-

Characterization: The structure and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation

The following table summarizes typical reaction conditions and outcomes for the synthesis of various 5-((alkylamino)methyl)quinoxaline derivatives.

| Entry | Primary Amine | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Benzylamine | K₂CO₃ | CH₃CN | 25 | 4 | 85 |

| 2 | Propylamine | TEA | DCM | 25 | 6 | 78 |

| 3 | Cyclohexylamine | K₂CO₃ | CH₃CN | 40 | 5 | 82 |

| 4 | Aniline | K₂CO₃ | DMF | 60 | 8 | 65 |

Visualizations

Experimental Workflow Diagram

Caption: A generalized workflow for the synthesis and analysis of 5-((alkylamino)methyl)quinoxaline derivatives.

Signaling Pathway Diagram: Mechanism of Action of Quinoxaline-based Anticancer Agents

Caption: Proposed mechanism of anticancer activity for quinoxaline derivatives.

Synthesis of Quinoxaline Derivatives Using 5-(Bromomethyl)quinoxaline: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoxaline derivatives are a class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse and potent biological activities. These activities include anticancer, antimicrobial, antiviral, and anti-inflammatory properties. The versatile quinoxaline scaffold allows for extensive functionalization, enabling the fine-tuning of its pharmacological profile. 5-(Bromomethyl)quinoxaline is a key intermediate for the synthesis of a variety of quinoxaline derivatives, as the bromomethyl group provides a reactive handle for nucleophilic substitution reactions. This allows for the introduction of a wide range of functionalities at the 5-position, leading to the generation of novel compounds with potential therapeutic applications.

These application notes provide detailed protocols for the synthesis of various quinoxaline derivatives via nucleophilic substitution on this compound. While specific literature on the reactivity of this compound is limited, the provided protocols are based on the well-established reactivity of other bromomethylquinoxaline isomers and are expected to be readily applicable.

Synthetic Applications of this compound

This compound is a versatile reagent for the synthesis of a variety of quinoxaline derivatives through nucleophilic substitution reactions. The electron-withdrawing nature of the quinoxaline ring system enhances the reactivity of the bromomethyl group, facilitating its displacement by a wide range of nucleophiles.

General Reaction Scheme:

Application Notes and Protocols: 5-(Bromomethyl)quinoxaline in the Synthesis of Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoxaline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities. Its derivatives have garnered significant attention as potent inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, including cancer, inflammatory disorders, and neurodegenerative conditions. Consequently, the development of small molecule kinase inhibitors is a major focus of modern drug discovery.

5-(Bromomethyl)quinoxaline is a key building block in the synthesis of quinoxaline-based kinase inhibitors. The reactive bromomethyl group allows for facile introduction of various side chains through nucleophilic substitution reactions, enabling the exploration of structure-activity relationships (SAR) and the optimization of inhibitory potency and selectivity. This document provides detailed application notes, experimental protocols, and visualizations to guide researchers in the use of this compound for the synthesis of novel kinase inhibitors.

Data Presentation: Inhibitory Activity of Quinoxaline-Based Kinase Inhibitors

The following table summarizes the in vitro inhibitory activity of several quinoxaline derivatives against various protein kinases. This data highlights the potential of the quinoxaline scaffold in developing potent and selective kinase inhibitors.

| Compound ID | Target Kinase | IC50 (nM) | Reference Compound | IC50 (nM) | Cell Line/Assay Conditions |

| ASK1 Inhibitors | |||||

| 26e | ASK1 | 30.17 | GS-4997 | - | In vitro kinase assay[1] |

| Pim-1/2 Kinase Inhibitors | |||||

| 5c | Pim-1 | <100 | SGI-1776 | - | Luminescence-based kinase assay[2] |

| 5c | Pim-2 | 100-500 | SGI-1776 | - | Luminescence-based kinase assay[2] |

| 5e | Pim-1 | <100 | SGI-1776 | - | Luminescence-based kinase assay[2] |

| 5e | Pim-2 | <100 | SGI-1776 | - | Luminescence-based kinase assay[2] |

| Tyrosine Kinase Inhibitors | |||||

| Compound 24 | A375 (Melanoma) | 3 | Vemurafenib | 139 | Cell-based assay[3] |

| Tyrophostin | PDGFR | 300-500 | - | In vitro kinase assay[3] |

Experimental Protocols

General Synthesis of N-((Quinoxalin-5-yl)methyl)amine Derivatives

This protocol describes a general method for the synthesis of kinase inhibitors from this compound via a nucleophilic substitution reaction with a primary or secondary amine. This approach allows for the introduction of diverse functionalities to probe the binding pocket of the target kinase.

dot

Materials:

-

This compound

-

Appropriate primary or secondary amine (e.g., aniline, piperidine, morpholine derivatives)

-

Base (e.g., triethylamine (TEA), diisopropylethylamine (DIPEA), or potassium carbonate (K₂CO₃))

-

Anhydrous solvent (e.g., dimethylformamide (DMF), acetonitrile (ACN), or tetrahydrofuran (THF))

-

Reaction vessel (e.g., round-bottom flask)

-

Stirring apparatus

-

Heating apparatus (e.g., heating mantle or oil bath)

-

Thin-layer chromatography (TLC) supplies for reaction monitoring

-

Purification system (e.g., column chromatography or preparative HPLC)

Procedure:

-

To a solution of the desired amine (1.2 equivalents) in an anhydrous solvent, add a suitable base (2.0 equivalents).

-

Stir the mixture at room temperature for 15-30 minutes to ensure deprotonation of the amine.

-

Add this compound (1.0 equivalent) to the reaction mixture.

-

Heat the reaction to an appropriate temperature (typically 60-80 °C) and stir for 4-24 hours.

-

Monitor the progress of the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, filter the solid and wash with a suitable solvent.

-

If no precipitate forms, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) or by preparative HPLC to afford the desired N-((quinoxalin-5-yl)methyl)amine derivative.

-

Characterize the final product by appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Signaling Pathways

The following diagrams illustrate key signaling pathways targeted by quinoxaline-based kinase inhibitors.

p38 Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The p38 MAPK pathway is a crucial signaling cascade involved in cellular responses to stress, inflammation, and apoptosis.[4][][6] Inhibitors of p38 MAPK have therapeutic potential in a range of inflammatory diseases and cancers.

dot

Apoptosis Signal-Regulating Kinase 1 (ASK1) Signaling Pathway

ASK1 is a member of the MAPKKK family that activates the JNK and p38 MAPK pathways in response to various stress signals, leading to apoptosis and inflammation.[4][7][8][9][10] ASK1 inhibitors are being investigated for the treatment of various diseases, including neurodegenerative disorders and cancer.

dot

Fibroblast Growth Factor Receptor 1 (FGFR1) Signaling Pathway

FGFR1 is a receptor tyrosine kinase that plays a critical role in cell proliferation, differentiation, and angiogenesis.[11][12][13] Aberrant FGFR1 signaling is implicated in various cancers, making it an attractive therapeutic target.

References

- 1. Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. The ASK1-MAP kinase cascades in mammalian stress response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Recent Advances in the Inhibition of p38 MAPK as a Potential Strategy for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jstage.jst.go.jp [jstage.jst.go.jp]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Therapeutic targets in the ASK1-dependent stress signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The FGFR1 Signaling Pathway Upregulates the Oncogenic Transcription Factor FOXQ1 to Promote Breast Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pharmacological and Biological Targeting of FGFR1 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. FGF/FGFR signaling pathway involved resistance in various cancer types [jcancer.org]

Application Notes and Protocols: 5-(Bromomethyl)quinoxaline in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide spectrum of biological activities.[1][2][3] These activities include anticancer, antimicrobial, antiviral, anti-inflammatory, and antidiabetic properties.[4][5][6] The quinoxaline scaffold is a key pharmacophore in several clinically used drugs and a versatile building block in the design of novel therapeutic agents.[2][7] Among the various functionalized quinoxalines, 5-(Bromomethyl)quinoxaline emerges as a highly valuable, albeit less documented, intermediate for the synthesis of diverse bioactive molecules. The bromomethyl group at the 5-position serves as a reactive handle for introducing a variety of functional groups and for constructing more complex molecular architectures, making it a crucial tool for developing libraries of potential drug candidates.[8]

This document provides detailed application notes and protocols for the use of this compound in medicinal chemistry, including its synthesis, derivatization, and potential therapeutic applications, supported by illustrative data and experimental procedures adapted from studies on related quinoxaline compounds.

Synthesis of this compound

While direct literature on the synthesis of this compound is scarce, a plausible synthetic route can be extrapolated from established methods for quinoxaline synthesis and benzylic bromination. A common method for synthesizing the quinoxaline core involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[8][9] Subsequent bromination of a methyl group on the quinoxaline ring can be achieved using standard brominating agents.

A proposed synthetic workflow is outlined below:

Applications in Medicinal Chemistry

The reactivity of the bromomethyl group makes this compound a versatile precursor for synthesizing a wide array of derivatives with potential therapeutic applications. The C-Br bond can readily undergo nucleophilic substitution reactions with various nucleophiles such as amines, thiols, and alcohols, allowing for the introduction of diverse side chains.

Anticancer Agents

Quinoxaline derivatives are well-established as potent anticancer agents, often acting as kinase inhibitors.[7][10][11] The 5-(bromomethyl) group can be used to link the quinoxaline core to other pharmacophores or to introduce functionalities that enhance binding to target proteins.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Tetrazolo[1,5-a]quinoxalines | Human cancer cell lines | 0.01 - 0.06 µg/mL | [5] |

| Triazole-substituted quinoxaline | Ty-82 (Leukemia) | 2.5 | [1] |

| Quinoxaline-coumarin hybrids | MALME-M (Melanoma) | Growth Inhibition: 55.75% | [2] |

| Pyrido[1,2-a]imidazo[4,5-g]quinoxaline-6,11-dione | MKN 45 | 0.073 | [9] |

Antimicrobial Agents

The quinoxaline scaffold is present in several antibiotics and has been extensively explored for the development of new antimicrobial agents.[3][5] Derivatives of this compound can be synthesized to target various bacterial and fungal strains.

| Compound Class | Microorganism | Activity (MIC) | Reference |

| Quinoxaline-1,4-di-N-oxides | Aspergillus fumigatus | 0.24 µg/mL | [6] |

| Quinoxaline-1,4-di-N-oxides | Streptococcus pneumoniae | 0.12 µg/mL | [6] |

| Thiazolo[2,3-c][8][12][13]triazol-3-yl)quinoxalines | Thymidine phosphorylase inhibitor | IC50: 3.50 - 56.40 µM | [14] |

Kinase Inhibitors

Many quinoxaline derivatives have been identified as potent inhibitors of various kinases, which are crucial targets in cancer and inflammatory diseases.[7][12][15] The 5-(bromomethyl) handle can be utilized to synthesize derivatives that target the ATP-binding site of kinases.

A common signaling pathway targeted by quinoxaline-based kinase inhibitors is the PI3K/AKT/mTOR pathway, which is frequently dysregulated in cancer.

Experimental Protocols